molecular formula C13H16O3 B1623653 Propyl p-methoxycinnamate CAS No. 68141-12-8

Propyl p-methoxycinnamate

Cat. No.: B1623653
CAS No.: 68141-12-8
M. Wt: 220.26 g/mol
InChI Key: WZXKPNYMUZGZIA-UHFFFAOYSA-N
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Description

Propyl p-methoxycinnamate is an organic compound that belongs to the class of cinnamates. It is an ester formed from p-methoxycinnamic acid and propanol. This compound is known for its pleasant fragrance and is widely used in the cosmetic and pharmaceutical industries due to its UV-absorbing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl p-methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to achieve a more environmentally friendly and efficient synthesis. For instance, Rhizopus oryzae lipase has been used to catalyze the esterification of p-methoxycinnamic acid with propanol under mild conditions, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

Propyl p-methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form p-methoxybenzoic acid.

    Reduction: The double bond in the cinnamate structure can be reduced to form the corresponding saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    p-Methoxybenzoic acid

    Reduction: this compound

    Substitution: Various substituted cinnamates depending on the nucleophile used

Scientific Research Applications

Propyl p-methoxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl p-methoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. It acts by dissipating the absorbed energy as heat, preventing the formation of reactive oxygen species that can cause cellular damage. Additionally, its antioxidant properties contribute to its protective effects by neutralizing free radicals .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl p-methoxycinnamate
  • Octyl p-methoxycinnamate
  • Methyl p-methoxycinnamate

Comparison

Propyl p-methoxycinnamate is unique due to its specific ester group, which influences its solubility, volatility, and UV-absorbing properties. Compared to ethyl and methyl p-methoxycinnamate, this compound has a higher molecular weight and different physical properties, making it suitable for specific applications in cosmetics and pharmaceuticals. Octyl p-methoxycinnamate, on the other hand, is more commonly used in sunscreens due to its higher UVB absorption capacity .

Properties

CAS No.

68141-12-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

propyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h4-9H,3,10H2,1-2H3

InChI Key

WZXKPNYMUZGZIA-UHFFFAOYSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC=C(C=C1)OC

SMILES

CCCOC(=O)C=CC1=CC=C(C=C1)OC

Canonical SMILES

CCCOC(=O)C=CC1=CC=C(C=C1)OC

68141-12-8

Origin of Product

United States

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